![molecular formula C16H11BrN4 B601165 4-((4-溴苯基)(1H-1,2,4-三唑-1-基)甲基)苯腈 CAS No. 143030-54-0](/img/structure/B601165.png)
4-((4-溴苯基)(1H-1,2,4-三唑-1-基)甲基)苯腈
描述
an impurity of Letrozole
科学研究应用
抗癌研究
1,2,4-三唑部分由于其抗癌特性,在药物化学中是一个突出的支架 {svg_1}。该化合物的衍生物已被合成并评估了其对各种人类癌细胞系的细胞毒活性。 例如,具有类似结构的化合物对Hela细胞系表现出良好的细胞毒活性,IC50值低于12 μM {svg_2}。这表明我们的化合物可能是开发新型抗癌药物的宝贵资产。
抗菌和抗真菌应用
三唑,包括我们化合物的衍生物,以其抗菌和抗真菌活性而闻名 {svg_3}。1,2,4-三唑环的存在,尤其是在被取代的情况下,会导致显着的生物活性。这使其成为开发新型抗菌和抗真菌药物的候选药物,这些药物可能对耐药菌株更有效。
有机合成
该化合物作为合成更复杂分子的中间体。 其溴苯基和三唑基使其成为有机合成中通用的构建单元,允许进行各种化学转化,从而可以创建新型有机化合物 {svg_4}。
药理学研究
鉴于该化合物的结构特征,它可用于药理学研究,以探索其与生物靶标的相互作用。 三唑环可以与不同的靶标形成氢键,从而可能改善其所组成化合物的药代动力学和药理学特性 {svg_5}。
酶抑制
该化合物与酶相互作用的能力可以得到探索,特别是在芳香化酶抑制的背景下。 可以进行分子对接研究,以了解衍生物在芳香化酶的结合口袋中的结合模式,芳香化酶是乳腺癌治疗的靶标 {svg_6}。
抗氧化活性
三唑衍生物与抗氧化活性有关。 该特性可以用于开发新的抗氧化剂,这些抗氧化剂对于对抗氧化应激相关疾病至关重要 {svg_7}。
作用机制
Target of Action
The compound 4-((4-Bromophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzonitrile is primarily used as an intermediate in the synthesis of Letrozole , an antineoplastic agent. Letrozole is known to target the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
While the exact mode of action of this compound is not explicitly mentioned in the search results, it can be inferred from its use in the synthesis of Letrozole. Letrozole inhibits the aromatase enzyme, thereby reducing the production of estrogen. This is particularly useful in the treatment of certain types of breast cancer that grow in response to estrogen .
Biochemical Pathways
The compound likely affects the biochemical pathway involving the aromatase enzyme and the production of estrogen. By inhibiting the aromatase enzyme, it reduces the conversion of androgens to estrogens, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that are regulated by estrogen, including the growth of certain types of breast cancer cells .
Pharmacokinetics
As an intermediate in the synthesis of letrozole, its pharmacokinetic properties may be similar to those of letrozole once it has been metabolized into its active form .
Result of Action
The primary result of the action of this compound, through its metabolite Letrozole, is the reduction of estrogen levels in the body. This can lead to the inhibition of the growth of estrogen-responsive breast cancer cells . Some 1,2,4-triazole hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Action Environment
The action of this compound, like many pharmaceuticals, can be influenced by various environmental factors. These can include the pH and composition of the bodily fluids it is dissolved in, the presence of other drugs or substances, and individual patient factors such as age, sex, and overall health status . .
生物活性
4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, antifungal, and anticancer activities. The synthesis methods, structural characteristics, and case studies are also discussed.
Chemical Structure and Properties
The compound has the following molecular formula: C15H12BrN5. Its structure features a bromophenyl group attached to a triazole moiety via a methylene bridge, which is further connected to a benzonitrile group.
Key Properties:
- Molecular Weight: 332.19 g/mol
- LogP: 4.85 (indicating lipophilicity)
- Solubility: Soluble in organic solvents like DMSO.
Synthesis
The synthesis of 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile typically involves:
- Formation of Triazole: The initial step involves the cycloaddition reaction of suitable precursors to form the triazole ring.
- Substitution Reactions: Subsequent steps involve nucleophilic substitutions to introduce the bromophenyl and benzonitrile groups.
Antibacterial Activity
Research has shown that compounds containing triazole rings exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Activity
The antifungal potential of this compound has also been explored. It demonstrates efficacy against fungi such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity Data
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 8 µg/mL |
Aspergillus niger | 32 µg/mL |
Anticancer Activity
Recent studies indicate that the compound exhibits promising anticancer activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
Case Study:
In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells.
The biological activity of 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile is thought to be mediated through:
- Inhibition of Enzymatic Activity: The triazole moiety may inhibit key enzymes involved in cell wall synthesis in bacteria and fungi.
- Induction of Apoptosis: The compound may activate caspases and other apoptotic markers in cancer cells.
属性
IUPAC Name |
4-[(4-bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4/c17-15-7-5-14(6-8-15)16(21-11-19-10-20-21)13-3-1-12(9-18)2-4-13/h1-8,10-11,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDETYXLLKSEYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)Br)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。